molecular formula C47H72N8O9 B8697982 (1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

Cat. No.: B8697982
M. Wt: 893.1 g/mol
InChI Key: GEELDTSKBDMDCJ-GDLJMZEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the use of Fmoc or Boc protection for the α-amino groups, with HBTU/NMM as the coupling reagent for linear peptide synthesis . The cyclization of the linear peptide to form the cyclic octapeptide is achieved using BOP/HOBt/DIEA as the cyclizing reagents . The synthesized peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99% .

Industrial Production Methods: Industrial production of Hymenistatin I follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-yield production. The use of large-scale RP-HPLC systems ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue in the peptide.

    Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the cyclic peptide.

    Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or EDCI.

Major Products Formed:

    Oxidation: Modified peptides with oxidized tyrosine residues.

    Reduction: Reduced peptides with altered peptide bonds.

    Substitution: Analog peptides with substituted amino acid residues.

Properties

Molecular Formula

C47H72N8O9

Molecular Weight

893.1 g/mol

IUPAC Name

(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

InChI

InChI=1S/C47H72N8O9/c1-9-27(6)37-43(60)51-38(28(7)10-2)44(61)52-39(29(8)11-3)47(64)55-24-14-17-35(55)45(62)53-22-12-15-33(53)41(58)48-32(25-30-18-20-31(56)21-19-30)40(57)49-36(26(4)5)46(63)54-23-13-16-34(54)42(59)50-37/h18-21,26-29,32-39,56H,9-17,22-25H2,1-8H3,(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,52,61)/t27-,28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

GEELDTSKBDMDCJ-GDLJMZEHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)C(C)CC)C(C)CC

Origin of Product

United States

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